molecular formula C17H27NO2 B6068680 [1-(4-butoxybenzyl)-3-piperidinyl]methanol

[1-(4-butoxybenzyl)-3-piperidinyl]methanol

Cat. No. B6068680
M. Wt: 277.4 g/mol
InChI Key: YVIWHNNMHVYXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-butoxybenzyl)-3-piperidinyl]methanol, also known as JZL184, is a potent inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down 2-arachidonoylglycerol (2-AG), an endocannabinoid that plays a key role in regulating pain, inflammation, and other physiological processes. By inhibiting MAGL, JZL184 increases levels of 2-AG, leading to a range of biochemical and physiological effects. In

Mechanism of Action

[1-(4-butoxybenzyl)-3-piperidinyl]methanol selectively inhibits MAGL, leading to an increase in 2-AG levels. 2-AG is a potent endocannabinoid that binds to CB1 and CB2 receptors, leading to a range of physiological effects. The increase in 2-AG levels by [1-(4-butoxybenzyl)-3-piperidinyl]methanol has been shown to reduce pain and inflammation, enhance memory, and protect against neurodegeneration. [1-(4-butoxybenzyl)-3-piperidinyl]methanol has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
[1-(4-butoxybenzyl)-3-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects. It increases levels of 2-AG, leading to the activation of CB1 and CB2 receptors. This activation leads to analgesic and anti-inflammatory effects, as well as modulation of neurotransmitter systems. [1-(4-butoxybenzyl)-3-piperidinyl]methanol has also been shown to enhance memory and protect against neurodegeneration. However, [1-(4-butoxybenzyl)-3-piperidinyl]methanol has been reported to have off-target effects, such as inhibition of fatty acid amide hydrolase (FAAH), which may contribute to its effects.

Advantages and Limitations for Lab Experiments

[1-(4-butoxybenzyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is a potent and selective inhibitor of MAGL, making it a valuable tool compound for studying the role of 2-AG in various physiological processes. [1-(4-butoxybenzyl)-3-piperidinyl]methanol has also been shown to have good bioavailability and pharmacokinetic properties in vivo, making it suitable for animal studies. However, [1-(4-butoxybenzyl)-3-piperidinyl]methanol has some limitations. It has off-target effects, such as inhibition of FAAH, which may complicate data interpretation. [1-(4-butoxybenzyl)-3-piperidinyl]methanol is also a small molecule, which may limit its use in certain experimental systems.

Future Directions

There are several future directions for research on [1-(4-butoxybenzyl)-3-piperidinyl]methanol. One direction is to investigate the therapeutic potential of [1-(4-butoxybenzyl)-3-piperidinyl]methanol for the treatment of various diseases, such as pain, inflammation, and cancer. Another direction is to explore the role of 2-AG in addiction and psychiatric disorders, such as anxiety and depression. Furthermore, future research could focus on developing new MAGL inhibitors with improved selectivity and pharmacokinetic properties. Finally, research could investigate the role of other endocannabinoids, such as anandamide, in physiological processes and develop new tools to study their function.

Synthesis Methods

[1-(4-butoxybenzyl)-3-piperidinyl]methanol was first synthesized by Long et al. in 2009 using a multistep synthetic route. The synthesis involves the reaction of 4-butoxybenzyl chloride with piperidine, followed by reduction with sodium borohydride to yield the desired product. The synthesis of [1-(4-butoxybenzyl)-3-piperidinyl]methanol has been optimized and improved by several research groups, leading to higher yields and purities.

Scientific Research Applications

[1-(4-butoxybenzyl)-3-piperidinyl]methanol has been widely used as a tool compound to study the role of 2-AG in various physiological processes. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. [1-(4-butoxybenzyl)-3-piperidinyl]methanol has also been used to investigate the role of 2-AG in addiction, memory, and neuroprotection. Furthermore, [1-(4-butoxybenzyl)-3-piperidinyl]methanol has been used to validate MAGL as a therapeutic target for the treatment of various diseases, including pain, inflammation, and cancer.

properties

IUPAC Name

[1-[(4-butoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-2-3-11-20-17-8-6-15(7-9-17)12-18-10-4-5-16(13-18)14-19/h6-9,16,19H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIWHNNMHVYXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCCC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.